molecular formula C10H12ClFN2O2S B3042963 N1-(2-chloroethanimidoyl)-3-fluoro-2,4-dimethylbenzene-1-sulphonamide CAS No. 680580-00-1

N1-(2-chloroethanimidoyl)-3-fluoro-2,4-dimethylbenzene-1-sulphonamide

Cat. No.: B3042963
CAS No.: 680580-00-1
M. Wt: 278.73 g/mol
InChI Key: BADNLJCBSANJRM-UHFFFAOYSA-N
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Description

N1-(2-chloroethanimidoyl)-3-fluoro-2,4-dimethylbenzene-1-sulphonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulphonamide group, a fluorine atom, and a chloroethanimidoyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chloroethanimidoyl)-3-fluoro-2,4-dimethylbenzene-1-sulphonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-fluoro-2,4-dimethylbenzenesulfonyl chloride with an appropriate amine to form the sulphonamide intermediate.

    Introduction of the Chloroethanimidoyl Group: The intermediate is then reacted with a chloroethanimidoyl chloride under controlled conditions to introduce the chloroethanimidoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chloroethanimidoyl)-3-fluoro-2,4-dimethylbenzene-1-sulphonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethanimidoyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloroethanimidoyl group.

Scientific Research Applications

N1-(2-chloroethanimidoyl)-3-fluoro-2,4-dimethylbenzene-1-sulphonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N1-(2-chloroethanimidoyl)-3-fluoro-2,4-dimethylbenzene-1-sulphonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulphonamide group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. The chloroethanimidoyl group may participate in covalent bonding with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide
  • N1-(2-chloroethanimidoyl)-2,4-difluorobenzene-1-sulphonamide

Uniqueness

N1-(2-chloroethanimidoyl)-3-fluoro-2,4-dimethylbenzene-1-sulphonamide is unique due to the presence of both fluorine and chloroethanimidoyl groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and reactivity profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-N'-(3-fluoro-2,4-dimethylphenyl)sulfonylethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2O2S/c1-6-3-4-8(7(2)10(6)12)17(15,16)14-9(13)5-11/h3-4H,5H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADNLJCBSANJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N=C(CCl)N)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)/N=C(/CCl)\N)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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